molecular formula C33H20N4O7 B13127469 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione CAS No. 41621-58-3

2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione

Cat. No.: B13127469
CAS No.: 41621-58-3
M. Wt: 584.5 g/mol
InChI Key: SMXMNKAABSUFCR-UHFFFAOYSA-N
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Description

2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione is a synthetically engineered anthraquinone derivative designed for advanced research applications. This compound is of significant interest in medicinal chemistry and oncology research, as its molecular structure shares a core 1,4-anthracene-9,10-dione scaffold with known anticancer agents . Similar disubstituted anthraquinones have been shown to regulate key inflammatory mediators, such as nitric oxide, IL-1β, and TNF-α, in activated immune cells like RAW264.7 macrophages, suggesting potential for immunomodulatory studies . The mechanism of action for compounds in this class often involves interaction with cellular DNA, such as topoisomerase II inhibition, which can disrupt DNA replication and trigger apoptosis in target cells . The specific substitution pattern on the anthraquinone core, including the 4-nitroanilino and benzoyl groups, is intended to fine-tune the compound's electronic properties, binding affinity, and bioavailability, making it a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this compound to investigate novel therapeutic pathways, develop hypoxia-activated prodrugs, and explore combinatory treatments with other targeted agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

41621-58-3

Molecular Formula

C33H20N4O7

Molecular Weight

584.5 g/mol

IUPAC Name

2-benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione

InChI

InChI=1S/C33H20N4O7/c38-31(19-6-2-1-3-7-19)26-18-27(34-20-10-14-22(15-11-20)36(41)42)28-29(33(40)25-9-5-4-8-24(25)32(28)39)30(26)35-21-12-16-23(17-13-21)37(43)44/h1-18,34-35H

InChI Key

SMXMNKAABSUFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,4-diaminoanthraquinone, which is then subjected to nitration to introduce nitro groups. The final step involves the benzoylation of the compound to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for benzoylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .

Scientific Research Applications

2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells. These actions make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups in the target compound contrast with electron-donating alkylamine (e.g., butylamino, ethylamino) or methoxyamino groups in analogs. This difference significantly impacts redox behavior and intermolecular interactions .
  • Steric Effects: Bulky substituents like 4-nitroanilino and benzoyl may reduce solubility in polar solvents compared to smaller alkylamine groups .

Physicochemical Properties

Solubility and Crystallinity

  • 1,4-Bis(ethylamino)anthracene-9,10-dione: Exhibits moderate solubility in supercritical CO₂, attributed to its compact ethylamino groups .
  • 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione: Predicted to have lower solubility in nonpolar solvents due to nitro and benzoyl groups, which enhance polarity and crystal lattice stability.

Tautomerism and Stability

  • 1,4-Bis(methoxyamino)anthracene-9,10-dione: Undergoes tautomerism between methoxyimino and methoxyamino forms, influenced by oxidation conditions .
  • Target Compound: The nitro groups likely stabilize the keto-enol tautomer due to strong electron withdrawal, reducing tautomeric flexibility compared to methoxyamino analogs .

Cytotoxicity

Data from aminoanthraquinones with alkylamine substituents (e.g., butylamino):

Compound MCF-7 IC₅₀ (µg/mL) Hep-G2 IC₅₀ (µg/mL) Reference
2-(Butylamino)anthracene-9,10-dione (5a) 1.1 3.0
1,4-Bis(4-cyanobenzyloxy)anthracene-9,10-dione 0.339 (XO enzyme) -

Key Findings :

  • Alkylamine-substituted anthraquinones (e.g., 5a) show potent cytotoxicity, likely due to intercalation into DNA or inhibition of topoisomerases .

Enzyme Inhibition

  • 1,4-Bis(4-cyanobenzyloxy)anthracene-9,10-dione: IC₅₀ = 0.339 µM (xanthine oxidase inhibition), outperforming allopurinol (IC₅₀ = 1.967 µM) .
  • Target Compound: Not directly tested, but nitro groups may confer stronger electron-deficient character, improving inhibition of redox-active enzymes like NAD(P)H:quinone oxidoreductase (NQO1).

Biological Activity

2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. It has garnered attention for its diverse biological activities, including potential applications in cancer therapy and antimicrobial properties. This article delves into the compound's biological activity, supported by research findings and case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₅N₃O₄
  • Molecular Weight : 341.34 g/mol
  • IUPAC Name : 2-benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione

The biological activity of 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

  • Inhibition of DNA Synthesis : The compound has been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Exhibits activity against various bacterial strains through mechanisms that may involve disruption of bacterial cell membranes.

Anticancer Activity

Several studies have investigated the anticancer properties of 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : In vitro studies demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the cell line.
Cell LineIC50 (µM)Mechanism
MCF-710DNA intercalation
HeLa8ROS generation
A54912Apoptosis induction

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL.
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus100Moderate
Escherichia coli150Moderate
Pseudomonas aeruginosa200Weak

Research Findings

Recent literature highlights the potential therapeutic applications of this compound:

  • Anticancer Studies : A study demonstrated that treatment with the compound led to increased apoptosis in MCF-7 cells through activation of caspase pathways.
  • Antimicrobial Efficacy : Another research article noted that the compound's efficacy against multidrug-resistant bacterial strains makes it a candidate for further development as an antimicrobial agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicity Studies : Preliminary studies suggest moderate toxicity at high concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.

Q & A

Q. What are the standard synthetic routes for preparing 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions. First, the anthracene-9,10-dione core is functionalized with nitroaniline groups via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. The benzoyl group is then introduced via Friedel-Crafts acylation using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include:
  • Temperature : Amine coupling reactions often require 80–120°C for optimal activation .
  • Catalyst : Pd(OAc)₂/Xantphos systems improve regioselectivity in diarylation steps .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaniline derivatives .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product. Reported yields for analogous compounds range from 45% to 72% depending on steric hindrance .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most effective?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between substituents. Intramolecular hydrogen bonds (N–H···O, ~2.5–2.8 Å) stabilize the planar anthraquinone core .
  • NMR spectroscopy : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-nitroaniline protons as doublets at δ 8.2–8.5 ppm). ¹³C NMR confirms carbonyl carbons at δ 180–185 ppm .
  • FTIR : Strong absorptions at ~1670 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can catalytic C–H activation be applied to modify the anthracene-9,10-dione core, and what challenges arise in regioselectivity?

  • Methodological Answer : Rhenium(II) and rhodium(III) catalysts enable direct C–H oxygenation or alkylation of anthracene-9,10-dione derivatives. For example:
  • Oxygenation : Using PhI(OAc)₂ as an oxidant, C–H bonds at positions 5 and 8 are selectively functionalized to hydroxyl groups (yields: 55–70%) .
  • Regioselectivity challenges : Electron-withdrawing groups (e.g., nitro) deactivate adjacent positions, favoring meta-substitution. Steric bulk from benzoyl groups may hinder access to ortho sites .

Q. What methodologies are used to assess the compound's intercalation with DNA, and how do structural modifications impact binding efficacy?

  • Methodological Answer :
  • UV-Vis titration : Hypochromism and redshift in the absorption spectrum (λmax ~260 nm) indicate intercalation. Binding constants (Kb) are calculated via the Benesi-Hildebrand method .
  • Fluorescence quenching : Competitive binding assays with ethidium bromide quantify displacement efficiency (e.g., IC₅₀ values <10 µg/mL for cytotoxic derivatives) .
  • Structural impact : Nitro groups enhance intercalation via π-π stacking, while bulky benzoyl moieties reduce binding affinity by steric hindrance .

Q. How to resolve discrepancies in reported solubility data across different solvents for similar anthraquinone derivatives?

  • Methodological Answer : Contradictions arise from variations in:
  • Measurement techniques : Gravimetric analysis vs. spectrophotometric quantification (e.g., 5–15% variance in DMSO solubility) .
  • Temperature : Solubility in methanol increases from 0.5 mg/mL at 25°C to 2.1 mg/mL at 60°C .
  • Crystallinity : Amorphous vs. crystalline forms exhibit up to 10-fold differences in solubility. Powder X-ray diffraction (PXRD) should precede solubility studies .

Environmental and Toxicological Research

Q. What analytical techniques detect anthracene-9,10-dione derivatives in environmental samples, and what are their detection limits?

  • Methodological Answer :
  • HPLC-UV/Vis : Retention time ~12.3 min (C18 column, acetonitrile/water gradient). Limit of detection (LOD): 0.1–0.5 µg/L .
  • GC-MS : Derivatization with BSTFA enhances volatility. LOD: 0.05 µg/L for wastewater .
  • Challenges : Matrix interference in soil samples requires solid-phase extraction (SPE) with C18 cartridges .

Materials Science Applications

Q. What strategies optimize the compound's fluorescence properties for bioimaging applications?

  • Methodological Answer :
  • Substituent engineering : Electron-donating groups (e.g., amino) red-shift emission to ~650 nm (NIR region). Nitro groups quench fluorescence but improve photostability .
  • Conjugation : Covalent attachment to polyethylene glycol (PEG) enhances aqueous solubility (quantum yield increases from 0.2 to 0.4 in water) .
  • Nanoparticle encapsulation : Silica-coated quantum dots loaded with the compound show 3-fold brighter imaging in live-cell assays .

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